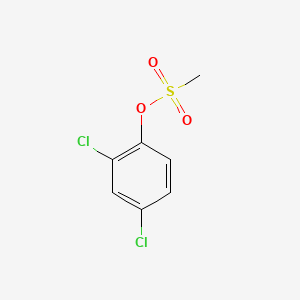

Phenol, 2,4-dichloro-, methanesulfonate

Description

Contextualization of the Compound’s Structural Framework

The structure of Phenol (B47542), 2,4-dichloro-, methanesulfonate (B1217627) can be deconstructed into two primary components: the 2,4-dichlorophenol (B122985) moiety and the methanesulfonate (mesylate) group.

2,4-Dichlorophenol Moiety : 2,4-Dichlorophenol is a chlorinated aromatic alcohol. nist.govnih.gov The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups make the phenolic proton more acidic compared to phenol itself and activate the ring for certain types of reactions. 2,4-Dichlorophenol is a significant commercial chemical, widely used as an intermediate in the synthesis of pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and antiseptics. encyclopedia.pubgoogle.com Its established role in industrial synthesis underscores the relevance of its derivatives. google.com

Methanesulfonate (Mesylate) Group : The methanesulfonate group (CH₃SO₃⁻), commonly known as a mesylate, is the ester of methanesulfonic acid and an alcohol. wikipedia.org In this case, it is formed with the hydroxyl group of 2,4-dichlorophenol. This functional group is of great importance in organic synthesis.

The combination of these two moieties results in Phenol, 2,4-dichloro-, methanesulfonate, a compound where the reactive hydroxyl group of the phenol is converted into a sulfonate ester. This transformation is crucial for its role in synthetic chemistry.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Key Features |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Dichlorinated aromatic ring, precursor to pesticides. nist.govmerckmillipore.com |

| Methanesulfonic acid | CH₄O₃S | 96.11 | Strong organic acid, forms stable mesylate esters. rsc.org |

Overview of Key Research Domains for this compound

While specific research focusing exclusively on this compound is not extensively documented in broad literature, its utility can be inferred from the well-established chemistry of aryl methanesulfonates. The primary research domains for this compound are as a reactive intermediate in organic synthesis.

Cross-Coupling Reactions : Aryl sulfonates, including methanesulfonates, serve as effective electrophilic partners in various metal-catalyzed cross-coupling reactions. Though tosylates and triflates are more common, mesylates can be used in reactions like Suzuki, Sonogashira, and Negishi couplings to form carbon-carbon bonds. researchgate.net The 2,4-dichloro-substituted aromatic ring provides a specific substrate for synthesizing more complex chlorinated aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) : Aryl methanesulfonates can act as precursors to phenols in nucleophilic aromatic substitution reactions. nih.gov The methanesulfonate group can be cleaved to generate a phenoxide in situ, which can then react with activated aryl halides to form diaryl ethers. nih.govnih.gov The electron-withdrawing chloro groups on the phenyl ring of this compound would influence the reactivity of the molecule in such transformations.

Precursor for Agrochemicals and Pharmaceuticals : Given that the 2,4-dichlorophenol core is a building block for many herbicides and fungicides, its methanesulfonate derivative represents a synthetically versatile form of this precursor. encyclopedia.pub The methanesulfonate can serve as a protecting group or be displaced in a key synthetic step. The methanesulfonyl group itself is found in various medications. wikipedia.org

Significance of the Methanesulfonate Moiety in Chemical Reactivity and Synthetic Design

The methanesulfonate (mesylate) moiety is fundamental to the chemical reactivity and synthetic utility of this compound. Its significance stems from two main properties: its ability to function as an excellent leaving group and its role as a stable protecting group for phenols.

Excellent Leaving Group : The mesylate anion (CH₃SO₃⁻) is a very weak base, making it an excellent leaving group in nucleophilic substitution reactions. libretexts.org The negative charge on the oxygen atom upon cleavage is effectively delocalized through resonance across the three oxygen atoms of the sulfonate group. libretexts.orgresearchgate.net This stability facilitates the departure of the group, enabling reactions that would be difficult with a hydroxyl group, which is a poor leaving group. The conversion of the phenolic hydroxyl into a mesylate transforms it into a reactive site for substitution.

Protecting Group for Phenols : In multi-step syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. The methanesulfonate group serves as an effective protecting group for phenols. researchgate.netacs.org It is generally stable to a wide range of reaction conditions but can be selectively removed when needed. researchgate.netacs.org A mild protocol for the chemoselective deprotection of aryl methanesulfonates has been developed, further enhancing its utility. acs.org The formation of the mesylate ester from the phenol proceeds with retention of configuration, which is crucial for stereochemical control in synthesis. libretexts.org

| Property of Methanesulfonate | Description | Implication in Synthesis |

| Leaving Group Ability | The mesylate anion is highly stabilized by resonance, making it a weak base and an excellent leaving group. libretexts.orgresearchgate.net | Facilitates nucleophilic substitution and elimination reactions at the carbon atom to which it is attached. |

| Protecting Group | Forms a stable ester with alcohols/phenols, which is resistant to many reagents but can be cleaved under specific conditions. researchgate.netacs.org | Allows for selective reactions on other parts of a molecule while the hydroxyl functionality is masked. acs.org |

Structure

3D Structure

Properties

CAS No. |

3687-13-6 |

|---|---|

Molecular Formula |

C7H6Cl2O3S |

Molecular Weight |

241.09 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) methanesulfonate |

InChI |

InChI=1S/C7H6Cl2O3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |

InChI Key |

HWTBOKMYXXIASI-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenol, 2,4 Dichloro , Methanesulfonate and Its Precursors

Direct and Indirect Derivatization of Phenolic Precursors

The transformation of phenolic precursors into aryl methanesulfonates is a cornerstone of organosulfur chemistry. These methods involve the direct reaction of the phenol (B47542) with a methanesulfonylating agent or more complex, multi-step strategies that functionalize the aromatic ring prior to esterification.

Synthesis from 2,4-Dichlorophenol (B122985) and Methanesulfonyl Halides

The most direct and widely employed method for synthesizing Phenol, 2,4-dichloro-, methanesulfonate (B1217627) is the reaction of 2,4-dichlorophenol with a methanesulfonyl halide, typically methanesulfonyl chloride, in the presence of a base. ontosight.ai This reaction is a classic example of nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The phenolic oxygen atom acts as the nucleophile, attacking the electrophilic sulfur, while the base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. wikipedia.org

Common bases used for this transformation include tertiary amines like triethylamine (B128534) or pyridine (B92270). wikipedia.orgprepchem.com The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. researchgate.net

Table 1: Representative Conditions for Synthesis via Sulfonylation of Phenols

| Reactants | Base | Solvent | Conditions | Outcome | Reference |

| 2,4-Dichlorophenol, Methanesulfonyl Chloride | Base (unspecified) | Not specified | Not specified | Synthesis of 2,4-Dichlorophenyl methanesulfonate | ontosight.ai |

| General Phenol (ROH), Sulfonyl Chloride (R'SO₂Cl) | Pyridine | Not specified | Not specified | Forms Sulfonic Ester (ROSO₂R') and HCl | wikipedia.org |

| 2-cyano-2-(2,4-dichlorophenyl)decan-1-ol, Methanesulfonyl Chloride | Triethylamine | Benzene (B151609) | 10°C then steam bath | Synthesis of the corresponding methanesulfonate | prepchem.com |

| Phenol derivatives, Sulfonyl chlorides | Not specified | Dichloromethane | Room temperature | Good to excellent yields of pure arylsulfonates | researchgate.net |

Regioselective Functionalization Approaches

The regioselectivity of the final product is primarily determined by the structure of the precursor, 2,4-dichlorophenol. Therefore, regioselective functionalization approaches focus on the controlled synthesis of this key intermediate from phenol. The direct chlorination of phenol can lead to a mixture of isomers, including 2-chlorophenol (B165306), 4-chlorophenol (B41353), 2,4-dichlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol.

To enhance the selectivity for 2,4-dichlorophenol, various catalytic systems have been developed. One approach involves the use of a Lewis acid and an organic auxiliary agent as a combined catalyst system during the chlorination of phenol, which can significantly improve the yield of the desired 2,4-dichloro isomer. google.com Another method employs manganous(II) sulfate (B86663) as a catalyst with hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant in an aqueous medium, demonstrating high activity and selectivity under mild conditions. researchgate.net

Table 2: Comparison of Methods for Regioselective Synthesis of 2,4-Dichlorophenol

| Method | Catalyst System | Chlorinating Agent | Key Advantages | Reference |

| Direct Chlorination | None (Traditional) | Chlorine gas | Simple setup | google.com |

| Catalytic Chlorination | Lewis acid + Organic auxiliary | Chlorine gas | High selectivity for 2,4-DCP (>96%) without purification | google.com |

| Catalytic Oxychlorination | Manganous(II) sulfate (MnSO₄) | Hydrogen Chloride (HCl) / Hydrogen Peroxide (H₂O₂) | High activity and selectivity under mild, aqueous conditions | researchgate.net |

Catalytic Systems in Phenol, 2,4-dichloro-, methanesulfonate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the context of producing this compound, both organocatalysis and transition metal-mediated strategies are relevant.

Lewis Acid Catalysis and Organocatalysis

In the standard synthesis of aryl methanesulfonates from phenols and sulfonyl chlorides, bases such as pyridine act not just as acid scavengers but can also function as Lewis base catalysts. youtube.com The mechanism involves the nucleophilic pyridine attacking the sulfonyl chloride to form a highly electrophilic sulfonyl-pyridinium intermediate. This intermediate is then readily attacked by the phenoxide ion, regenerating the pyridine catalyst and forming the final sulfonate ester. This catalytic cycle enhances the rate of the reaction. youtube.com

While not directly applied to sulfonate ester synthesis as frequently, Lewis acids are well-known catalysts for related esterification reactions. mdpi.comorganic-chemistry.org They function by activating the electrophile, making it more susceptible to nucleophilic attack. For instance, Lewis acids like magnesium perchlorate (B79767) have been shown to be highly efficient catalysts for the decarboxylative esterification of carboxylic acids. organic-chemistry.org

Transition Metal-Mediated Transformations

While the direct formation of aryl methanesulfonates from phenols is not typically mediated by transition metals, these catalysts are pivotal in transformations involving the sulfonate group. Aryl sulfonates, including this compound, are valuable electrophiles in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net The methanesulfonate group serves as an excellent leaving group, analogous to a halide, in reactions such as Suzuki, Negishi, and Sonogashira couplings. researchgate.net

Furthermore, transition metals like palladium and nickel can catalyze the transformation of sulfonates via the cleavage of the S–O bond, leading to the formation of products like diaryl ethers. fao.orgnih.govacs.org Palladium catalysts have also been employed to synthesize arylsulfonyl chlorides and sulfonamides from arylboronic acids, demonstrating a transition metal-mediated approach to forming the core sulfonyl structure. nih.gov These applications underscore the synthetic utility of aryl methanesulfonates, which is a primary driver for developing efficient synthetic methods for their preparation.

Mechanistic Investigations of Methanesulfonate Ester Formation

Understanding the reaction mechanism is critical for optimizing reaction conditions and controlling impurities. The formation of sulfonate esters from sulfonic acids and alcohols (including phenols) has been the subject of detailed mechanistic studies. acs.orgpqri.org

Isotopic labeling studies using ¹⁸O-labeled methanol (B129727) have confirmed that the reaction between methanesulfonic acid and methanol proceeds with cleavage of the C-O bond of the alcohol. acs.org This finding is consistent with a mechanism where the alcohol's oxygen atom acts as a nucleophile. Two primary pathways are generally considered for the acid-catalyzed formation of sulfonate esters:

Pathway A (Sₙ2-type): This pathway involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.org

Pathway B (Addition-Elimination Analogy): This mechanism is analogous to the acid-catalyzed formation of carboxylic esters and involves the nucleophilic attack of the alcohol on the sulfur atom of the sulfonic acid. pqri.org

Theoretical studies using density functional theory (DFT) on the esterification of benzenesulfonic acid with methanol have explored various potential mechanisms, including neutral and acid-catalyzed addition-elimination (Ad–E) pathways and Sₙ2-type mechanisms. rsc.org

Kinetic studies have shown that the formation of sulfonate esters is an equilibrium process. pqri.orgenovatia.com The reaction is sensitive to several parameters:

Temperature: Higher temperatures increase the rate of formation, but also the rate of the reverse solvolysis reaction. pqri.org

Water Content: The presence of even small amounts of water can significantly reduce the net formation of the sulfonate ester by promoting hydrolysis. acs.org

Acidity: The reaction requires acidic conditions. Neutralization of the sulfonic acid with even a slight excess of a base completely prevents the formation of the ester. acs.orgenovatia.com

Table 3: Key Findings from Mechanistic Studies of Sulfonate Ester Formation

| Study Focus | Key Finding | Implication | Reference |

| Isotopic Labeling (MSA + ¹⁸O-Methanol) | C-O bond of the alcohol is cleaved. | Supports mechanism where alcohol is the nucleophile. | acs.org |

| Kinetic Modeling | Ester formation is an equilibrium process, influenced by hydrolysis and solvolysis. | Yield is a balance of forward and reverse reactions. | pqri.orgenovatia.com |

| Effect of Base | A slight excess of base completely inhibits ester formation. | Acidity is essential; neutralization provides a key control strategy. | acs.org |

| Effect of Water | Small amounts of water dramatically reduce net ester formation. | Hydrolysis is a significant competing reaction. | acs.org |

| Theoretical (DFT) Study | Investigated Addition-Elimination vs. Sₙ2 pathways for sulfonic acid + alcohol. | Provides insight into the energetic favorability of different mechanistic routes. | rsc.org |

Kinetic and Thermodynamic Aspects of Esterification

The reaction rate is significantly influenced by the electronic properties of both the phenol and the sulfonyl chloride. The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenol ring, decreases the nucleophilicity of the phenolic oxygen. This, in turn, can slow down the rate of reaction compared to unsubstituted phenol. Conversely, the methanesulfonyl chloride is a highly reactive electrophile due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur.

A study on the sulfonylation of phenols in the presence of pyridine bases in nitrobenzene (B124822) found a linear relationship between the logarithms of the catalytic constants and the Hammett sigma constants of the substituents in the sulfonyl chloride, indicating the sensitivity of the reaction to electronic effects. osti.gov The contribution of inductive and resonance effects of the substituents in the phenol to the reaction kinetics has also been evaluated. osti.gov

The general mechanism for the base-catalyzed sulfonylation of a phenol involves the nucleophilic attack of the phenoxide ion on the sulfur atom of the sulfonyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride ion. The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion and also in neutralizing the HCl byproduct. scispace.com

Thermodynamically, the formation of sulfonate esters is generally a favorable and exothermic process. researchgate.net The precise enthalpy and entropy changes for the synthesis of this compound would require specific experimental determination. However, studies on the thermodynamics of hydration of phenols indicate that electron-accepting or -donating substituents can make the enthalpy of hydration more negative. rsc.org

Table 1: Factors Influencing the Kinetics of Sulfonyl Esterification

| Factor | Effect on Reaction Rate | Rationale |

| Phenol Substituents | Electron-withdrawing groups decrease the rate. | Reduces the nucleophilicity of the phenolic oxygen. |

| Electron-donating groups increase the rate. | Increases the nucleophilicity of the phenolic oxygen. | |

| Sulfonyl Chloride Substituents | Electron-withdrawing groups increase the rate. | Increases the electrophilicity of the sulfur atom. |

| Catalyst | Presence of a suitable base increases the rate. | Facilitates the formation of the more reactive phenoxide ion and neutralizes HCl byproduct. |

| Temperature | Increasing temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |

Role of Solvents and Additives in Reaction Efficiency

The choice of solvent and the use of specific additives are critical in optimizing the synthesis of this compound, influencing both the reaction rate and the final yield.

Solvents: The solvent plays a multifaceted role in the sulfonylation reaction. It must dissolve the reactants, 2,4-dichlorophenol and methanesulfonyl chloride, and the base catalyst. The polarity of the solvent can significantly affect the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cationic species without strongly solvating the anionic nucleophile (the phenoxide), thus enhancing its reactivity. Dichloromethane is a commonly used solvent in the synthesis of aryl sulfonates. researchgate.net A study on the sulfonylation of phenols in the presence of pyridine bases utilized nitrobenzene as the solvent. osti.gov

Additives: The most crucial additives in the synthesis of this compound are bases, which act as catalysts and acid scavengers.

Pyridine and its Derivatives: Pyridine is a widely used base in sulfonylation reactions. osti.gov It functions by deprotonating the phenol to form the more reactive phenoxide ion. Furthermore, it reacts with the hydrogen chloride (HCl) produced during the reaction to form a pyridinium (B92312) salt, preventing the acid from participating in side reactions or inhibiting the primary reaction. The mechanism of catalysis by pyridine bases is considered to be nucleophilic with general base assistance. osti.gov

Triethylamine (TEA): Triethylamine is another common non-nucleophilic base used in these reactions. Its primary role is to act as an acid scavenger, neutralizing the HCl formed. A comparative study on the synthesis of 4-benzoyloxy-3-methoxycinnamic acid found that triethylamine gave a higher yield than pyridine, which was attributed to the inductive effect of the ethyl groups in TEA, enhancing its basicity. scispace.com

The choice between pyridine and triethylamine can depend on the specific reaction conditions and the desired outcome. While both effectively neutralize the acid byproduct, their catalytic mechanisms and potential for side reactions can differ. scispace.comreddit.com

Table 2: Common Solvents and Additives in Sulfonylation of Phenols

| Category | Substance | Role in Reaction |

| Solvent | Dichloromethane | Provides a non-reactive medium for the reactants. |

| Nitrobenzene | A polar solvent that can facilitate the reaction. osti.gov | |

| Additive (Base) | Pyridine | Acts as a nucleophilic catalyst and an acid scavenger. osti.gov |

| Triethylamine | Acts primarily as an acid scavenger. scispace.com |

The efficiency of the synthesis of this compound is therefore a result of a carefully balanced interplay between the intrinsic reactivity of the substrates, the kinetic and thermodynamic parameters of the reaction, and the strategic use of solvents and additives to optimize the reaction environment.

Chemical Reactivity and Mechanistic Transformations of Phenol, 2,4 Dichloro , Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

Nucleophilic substitution reactions on aryl methanesulfonates typically occur at the tetracoordinate sulfur atom. The methanesulfonate anion is a weak conjugate base of the strong acid methanesulfonic acid, making it a very good leaving group that can stabilize a negative charge. organic-chemistry.org This facilitates the attack of various nucleophiles at the electrophilic sulfur center.

The substitution at the sulfonyl sulfur of arenesulfonyl derivatives is generally considered to proceed through a concerted, S_N2-type mechanism rather than a stepwise S_N1 pathway. beilstein-journals.orgmdpi.com An S_N1 mechanism would require the formation of a highly unstable sulfonyl cation, which is energetically unfavorable. The S_N2 pathway involves a single transition state where the nucleophile attacks the sulfur atom, and the 2,4-dichlorophenoxide leaving group departs simultaneously. mdpi.com This process occurs with an inversion of configuration at the sulfur atom. mdpi.com

The reaction can be generalized as: Nu:⁻ + CH₃SO₂(OAr) → [Nu---SO₂(CH₃)---OAr]⁻ → Nu-SO₂CH₃ + ArO:⁻ (where Ar = 2,4-dichlorophenyl)

A wide array of nucleophiles can participate in this reaction, with their reactivity being a rough measure of their base strength. organic-chemistry.org Stronger nucleophiles will react more readily.

| Nucleophile (Nu:⁻) | Product | Expected Reactivity |

|---|---|---|

| HO⁻ (Hydroxide) | Methanesulfonic acid (salt) | High |

| RO⁻ (Alkoxide) | Alkyl methanesulfonate | High |

| N₃⁻ (Azide) | Methanesulfonyl azide | Moderate |

| CN⁻ (Cyanide) | Methanesulfonyl cyanide | Moderate |

| RNH₂ (Amine) | N-Alkyl methanesulfonamide | Moderate to Low |

| H₂O (Water) | Methanesulfonic acid | Low |

This table presents hypothetical reactivity based on general principles of nucleophilicity.

Intramolecular cyclization can occur if a nucleophilic center is part of the parent molecule and is sterically positioned to attack the electrophilic sulfonyl sulfur. For 2,4-dichlorophenyl methanesulfonate itself, this is not a feasible pathway. However, if a derivative were synthesized with a nucleophilic group (e.g., -OH, -NH₂) at the C5 position of the benzene (B151609) ring, an intramolecular S_N2 reaction could be initiated, leading to a cyclic sulfonamide or sulfonate ester.

The feasibility of such reactions depends on the formation of a thermodynamically stable 5- or 6-membered ring, a principle common in intramolecular reactions. nih.govnih.gov The process involves the in-situ formation of a nucleophile which then attacks the electrophilic center within the same molecule. nih.gov

Electrophilic Aromatic Substitution on the Dichlorophenol Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edu The reactivity of the dichlorophenol core in 2,4-dichlorophenyl methanesulfonate is significantly influenced by its three substituents.

Chlorine atoms (-Cl): The two chlorine atoms are weakly deactivating due to their inductive electron withdrawal, but they are ortho, para-directors because their lone pairs can donate electron density through resonance. oneonta.edu

Methanesulfonate group (-OSO₂CH₃): This group is strongly deactivating due to the powerful electron-withdrawing nature of the sulfonyl group, which pulls electron density from the ring via the oxygen atom. It acts as a meta-director. masterorganicchemistry.com

The combined effect of these groups is a strong deactivation of the aromatic ring towards electrophilic attack. The directing effects of the substituents are antagonistic. msu.edu The two chlorine atoms direct incoming electrophiles to positions 3, 5, and 6. The methanesulfonate group directs to position 5. Therefore, the most likely position for an electrophilic attack is the C5 position, which is reinforced by both the C4-chloro substituent (ortho) and the methanesulfonate group (meta), and is the least sterically hindered position.

Common EAS reactions would proceed slowly, if at all, and would require harsh conditions.

Nitration (HNO₃/H₂SO₄): Would likely yield 2,4-dichloro-5-nitrophenyl methanesulfonate.

Halogenation (Br₂/FeBr₃): Would likely yield 5-bromo-2,4-dichlorophenyl methanesulfonate.

Friedel-Crafts Reactions: These reactions are generally unsuccessful on strongly deactivated rings. uci.edu

Hydrolysis and Solvolysis Pathways of the Methanesulfonate Ester

Hydrolysis (reaction with water) and solvolysis (reaction with a solvent) are specific instances of nucleophilic substitution where the solvent molecule acts as the nucleophile. nih.gov The reaction results in the cleavage of the sulfur-oxygen bond, releasing 2,4-dichlorophenol (B122985) and methanesulfonic acid. This transformation is a key degradation pathway for sulfonate esters. acs.org

The rate of hydrolysis of sulfonate esters is highly dependent on pH. The reaction can be catalyzed by both acid and base, though alkaline (base-catalyzed) hydrolysis is typically more significant for esters. chemrxiv.org

Under neutral conditions, water acts as a weak nucleophile, and the hydrolysis is slow. As the pH increases, the concentration of the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, increases. This leads to a significant acceleration of the hydrolysis rate, following second-order kinetics (first-order in ester and first-order in hydroxide). chemrxiv.org Studies on similar compounds have shown that the rate constants for hydrolysis increase with pH. nih.gov For some related compounds, hydrolysis is faster in acidic solutions compared to neutral pH, but basic conditions often promote the fastest degradation. researchgate.netnih.gov

| pH | [OH⁻] (M) | Pseudo First-Order Rate Constant (kobs, s⁻¹) | Relative Rate |

|---|---|---|---|

| 5.0 | 1.0 x 10⁻⁹ | 1.1 x 10⁻⁸ | ~1 |

| 7.0 | 1.0 x 10⁻⁷ | 1.2 x 10⁻⁸ | 1.1 |

| 9.0 | 1.0 x 10⁻⁵ | 2.1 x 10⁻⁷ | 19 |

| 11.0 | 1.0 x 10⁻³ | 2.1 x 10⁻⁵ | 1909 |

This table presents hypothetical data illustrating the expected trend for base-catalyzed hydrolysis.

Solvent polarity plays a crucial role in the rate of solvolysis reactions. For a concerted S_N2-type mechanism at a neutral sulfur center, the transition state involves charge separation as the nucleophile attacks and the leaving group departs. Polar solvents are better at stabilizing this charge-separated transition state compared to the neutral reactants, thus accelerating the reaction rate. beilstein-journals.org

Polar protic solvents (e.g., water, methanol) can further stabilize the departing phenoxide anion through hydrogen bonding, which can also increase the reaction rate. libretexts.org The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power and nucleophilicity. nih.gov Studies of arenesulfonyl chlorides show that solvolysis rates are sensitive to both solvent nucleophilicity and polarity, consistent with an S_N2 mechanism. beilstein-journals.org

| Solvent | Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |

|---|---|---|---|

| Hexane | Non-polar | 1.9 | 1 |

| Acetone | Polar Aprotic | 21 | 150 |

| Ethanol | Polar Protic | 25 | 800 |

| Methanol (B129727) | Polar Protic | 33 | 2,500 |

| Water | Polar Protic | 80 | 20,000 |

This table presents hypothetical data illustrating the expected trend of solvolysis rates with solvent polarity.

Radical and Reductive Transformations

The transformation of Phenol (B47542), 2,4-dichloro-, methanesulfonate under radical and reductive conditions is characterized by the cleavage of the sulfonate ester linkage. The specific products and mechanisms are highly dependent on the reaction conditions, including the nature of the radical initiator or reducing agent.

Radical-Initiated Reactions:

While specific studies on the radical-initiated reactions of Phenol, 2,4-dichloro-, methanesulfonate are not extensively documented, analogies can be drawn from the photochemical behavior of other aryl sulfonates. The primary photochemical process for aryl sulfonates is the homolytic cleavage of the S-O bond. This cleavage results in the formation of a sulfonyl radical and a phenoxyl radical. In the case of this compound, this would lead to a 2,4-dichlorophenoxyl radical and a methanesulfonyl radical.

The subsequent fate of these radicals is influenced by the solvent and other species present in the reaction mixture. The 2,4-dichlorophenoxyl radical can abstract a hydrogen atom from the solvent to form 2,4-dichlorophenol or participate in other radical coupling reactions. The methanesulfonyl radical can undergo various transformations, including dimerization or reaction with solvent molecules.

A potential radical-initiated transformation is the photo-Fries rearrangement, which has been observed for other aryl sulfonates. This reaction involves the intramolecular migration of the sulfonyl group to an ortho or para position on the aromatic ring, yielding sulfone products. For this compound, this would theoretically result in the formation of chloromethanesulfonyl-dichlorophenols.

Reductive Transformations:

Reductive cleavage of the methanesulfonate group from the 2,4-dichlorophenyl ring is a plausible transformation under appropriate reducing conditions. This process, often referred to as desulfonylation, typically involves single-electron transfer (SET) from a reducing agent to the sulfonate ester. Common reducing agents capable of effecting such transformations on related sulfones include sodium amalgam and samarium(II) iodide.

The mechanism of reductive desulfonylation is thought to involve the formation of a radical anion intermediate upon electron transfer. This intermediate then fragments, cleaving the C-O or S-O bond. In the case of aryl sulfonate esters, cleavage of the S-O bond is generally favored, leading to a phenoxide anion and a methanesulfonyl radical. Subsequent workup would yield 2,4-dichlorophenol.

Alternatively, cleavage of the C-O bond would produce a 2,4-dichlorophenyl radical and a methanesulfonate anion. The aryl radical would then abstract a hydrogen atom from the solvent to form 1,3-dichlorobenzene. The predominant pathway would be influenced by the specific reducing agent and reaction conditions.

Table 1: Plausible Products of Radical and Reductive Transformations of this compound

| Transformation Type | Reagents/Conditions | Plausible Major Products | Plausible Minor Products |

| Radical (Photochemical) | UV irradiation | 2,4-Dichlorophenol | Chloromethanesulfonyl-dichlorophenols |

| Reductive | Sodium Amalgam, Samarium(II) Iodide | 2,4-Dichlorophenol | 1,3-Dichlorobenzene |

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is dictated by the strength of the bonds within the molecule, particularly the C-O and S-O bonds of the methanesulfonate group. Upon heating to a sufficiently high temperature, the compound will undergo thermal decomposition, breaking down into smaller, more volatile fragments.

The most likely thermal decomposition mechanism would involve the homolytic cleavage of the S-O bond, similar to the initial step in photochemical reactions. This would generate a 2,4-dichlorophenoxyl radical and a methanesulfonyl radical. At high temperatures, these highly reactive species would undergo a cascade of secondary reactions, including fragmentation, rearrangement, and recombination, to yield a complex mixture of products.

Potential decomposition products could include 2,4-dichlorophenol (from hydrogen abstraction by the phenoxyl radical), sulfur dioxide (from the decomposition of the methanesulfonyl radical), methane, and various chlorinated aromatic compounds resulting from fragmentation of the phenyl ring or recombination of radical species. The presence of chlorine atoms on the phenyl ring may also lead to the formation of chlorinated dibenzofurans or dibenzo-p-dioxins under pyrolytic conditions, although this would depend on the specific temperature and atmosphere.

Analysis of the fragmentation patterns of related compounds in mass spectrometry can provide insights into potential thermal decomposition pathways. The major fragmentation of aryl sulfonamides, for instance, involves the loss of SO2. A similar loss of sulfur dioxide from this compound would lead to the formation of a 2,4-dichlorophenoxy radical and a methyl radical.

Table 2: Predicted Thermal Decomposition Products of this compound

| Temperature Range | Predicted Decomposition Pathway | Major Gaseous Products | Major Solid/Liquid Residue |

| High Temperature (>300°C) | Homolytic S-O bond cleavage followed by radical reactions | Sulfur Dioxide, Methane, Carbon Monoxide, Carbon Dioxide | 2,4-Dichlorophenol, Chlorinated aromatic compounds, Char |

Advanced Analytical Methodologies for Research on Phenol, 2,4 Dichloro , Methanesulfonate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is the cornerstone for elucidating the molecular structure and observing the behavior of Phenol (B47542), 2,4-dichloro-, methanesulfonate (B1217627). By probing the interactions of the molecule with electromagnetic radiation, researchers can garner detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of Phenol, 2,4-dichloro-, methanesulfonate in solution. Both ¹H and ¹³C NMR provide precise information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the methanesulfonate group. The protons on the dichlorinated phenyl ring will exhibit characteristic chemical shifts and coupling patterns (multiplicity) due to their electronic environment and their spatial relationship to each other. The methyl group will appear as a singlet, as its protons are chemically equivalent and not coupled to other protons.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing separate signals for each unique carbon atom in the molecule. This includes the methyl carbon, the six distinct carbons of the aromatic ring (with their chemical shifts influenced by the chlorine atoms and the sulfonate ester linkage), allowing for complete assignment of the carbon skeleton.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignment unequivocally.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (position 6) | 7.3 - 7.5 | Doublet (d) |

| Aromatic H (position 5) | 7.1 - 7.3 | Doublet of doublets (dd) |

| Aromatic H (position 3) | 7.5 - 7.7 | Doublet (d) |

| Methyl (CH₃) | 3.1 - 3.4 | Singlet (s) |

Note: Predicted values are based on typical shifts for similar structural motifs.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are highly sensitive to the specific bonds present in this compound, making them excellent for confirming its identity and studying intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum will be dominated by strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively. researchgate.net Other key absorptions include those for the S-O-C linkage and the C-Cl bonds on the aromatic ring. orientjchem.org

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for symmetric vibrations and bonds that are less polar. It can provide clear signals for the aromatic ring's skeletal vibrations and the C-Cl stretching modes, which are often strong in Raman spectra.

Together, these techniques provide a detailed vibrational fingerprint of the molecule, useful for conformational analysis and for studying how the molecule interacts with surfaces, solvents, or biological macromolecules. researchgate.netias.ac.in

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | FTIR/Raman |

| S=O Asymmetric Stretch | 1350 - 1400 | FTIR (Strong) |

| S=O Symmetric Stretch | 1160 - 1190 | FTIR (Strong) |

| S-O-C Stretch | 950 - 1050 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR/Raman (Strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule, corresponding to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophore is the dichlorinated phenyl ring. The absorption maxima (λmax) are influenced by the chlorine and methanesulfonate substituents. researchgate.net

This technique is particularly valuable for photochemical studies. By monitoring the changes in the UV-Vis absorption spectrum over time during exposure to light, researchers can track the degradation of the parent compound and the formation of photoproducts. researchgate.netmdpi.com The kinetics of photochemical reactions can be determined by observing the decay of the characteristic absorbance peaks of this compound.

Chromatographic Separations for Isolation and Quantification

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification. Both liquid and gas chromatography offer powerful solutions, with the choice depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of moderately polar to nonpolar compounds like this compound.

Separation: Reversed-phase HPLC is the most common mode, typically utilizing a C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), allowing for the fine-tuning of the compound's retention time. ukim.edu.mkdeswater.com

Detection: Several detection modes can be coupled with HPLC for sensitive and selective analysis.

UV/Photodiode Array (PDA) Detection: Given the compound's UV absorbance due to the phenyl ring, UV detection is a straightforward and robust method for quantification. scirp.orgresearchgate.net A PDA detector provides full spectral information, aiding in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for definitive identification based on the compound's molecular weight and fragmentation pattern, which is crucial for trace-level analysis in complex environmental or biological samples. nih.gov

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm or Mass Spectrometry |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While the parent compound, 2,4-dichlorophenol (B122985), often requires derivatization to improve its chromatographic properties, this compound is generally more amenable to direct GC analysis. settek.comepa.gov

Separation: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for separation. thermofisher.com A programmed temperature ramp is employed to ensure efficient elution and good peak shape.

Detection:

Flame Ionization Detector (FID): FID provides a robust and linear response for organic compounds but offers limited selectivity. epa.gov

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, the molecule is highly electronegative, making ECD an extremely sensitive and selective detector for its trace analysis. epa.gov

Mass Spectrometry (MS) Detector: GC-MS is the gold standard for confirmation, providing a unique mass spectrum based on the compound's fragmentation pattern upon electron ionization. thermofisher.comresearchgate.netmatec-conferences.org This allows for positive identification and quantification, even in the presence of co-eluting interferences.

Table 4: Typical GC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (1 min), ramp to 300 °C at 10 °C/min |

| Detector | MS, ECD, or FID |

Multidimensional Chromatography Techniques (e.g., GCxGC, LCxLC)

The complexity of environmental and biological samples often requires separation techniques that offer higher peak capacity and resolution than conventional one-dimensional chromatography. Multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC), provides enhanced separation power, which is essential for isolating "this compound" from intricate matrices.

GCxGC, in particular, is well-suited for the analysis of semi-volatile organic compounds like organochlorine pesticides and their metabolites. gcms.cz This technique employs two columns with different stationary phases, and a modulator situated between them traps and then reinjects fractions of the effluent from the first column into the second column at high speed. gcms.cz This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-column separation. gcms.cz For the analysis of "this compound," a typical GCxGC setup might involve a non-polar first-dimension column and a more polar second-dimension column, effectively separating the analyte based on both its volatility and polarity.

While specific applications of LCxLC for "this compound" are not extensively documented, the technique holds promise for the analysis of this and related polar or thermally labile metabolites. LCxLC can be particularly advantageous for samples that are not amenable to GC analysis. The versatility in column chemistry and mobile phase selection in LCxLC allows for highly selective separations of complex mixtures.

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the trace analysis and structural elucidation of "this compound." Its high sensitivity and specificity make it ideal for detecting minute quantities of the compound and its metabolites in various samples.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for confirming the identity of known substances. nih.govresearchgate.net For "this compound," HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is particularly valuable in metabolomics studies, where the identification of novel metabolites is a key objective. nih.gov The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, significantly increases the confidence in compound identification.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion of "this compound" is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a characteristic fragmentation spectrum.

The fragmentation of aromatic sulfonamides and related compounds has been studied, and some general fragmentation pathways can be inferred for "this compound." researchgate.netnih.gov A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.gov For "this compound," key fragmentation patterns would likely involve cleavage of the S-O bond and fragmentation of the dichlorinated phenyl ring. The presence of chlorine's characteristic isotopic pattern (³⁵Cl and ³⁷Cl) in the fragment ions would further aid in their identification.

A hypothesized fragmentation of "this compound" might include the following steps:

Loss of SO₂CH₃: Cleavage of the O-S bond could lead to the formation of a 2,4-dichlorophenoxy radical.

Loss of CH₃: A fragment corresponding to the loss of the methyl group could be observed.

Cleavage of the dichlorophenyl ring: Further fragmentation could lead to the loss of chlorine atoms or other characteristic fragments from the aromatic ring.

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that is often used for the precise measurement of analyte concentrations. nih.govresearchgate.netnih.govpsu.edu This method involves spiking a sample with a known amount of an isotopically labeled internal standard of the target analyte. For "this compound," a suitable internal standard would be a version of the molecule enriched with stable isotopes such as ¹³C or ²H (deuterium).

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and analysis, thus compensating for any sample loss or matrix effects. nih.gov The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured by mass spectrometry, allowing for very accurate and precise quantification. This technique is particularly valuable for the analysis of pesticide residues and other contaminants in complex matrices like food and environmental samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of "(2,4-dichlorophenyl)methanesulfonate" has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 2255976. The crystallographic data provides unambiguous confirmation of the molecular structure and reveals details about the intermolecular interactions that govern the packing of the molecules in the crystal lattice.

Below is a table summarizing key crystallographic data for "(2,4-dichlorophenyl)methanesulfonate":

| Parameter | Value |

| Empirical Formula | C₇H₆Cl₂O₃S |

| Formula Weight | 241.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.234(2) Å, b = 7.8912(16) Å, c = 11.345(2) Å |

| α = 90°, β = 109.58(3)°, γ = 90° | |

| Volume | 947.1(3) ų |

| Z | 4 |

| Calculated Density | 1.691 Mg/m³ |

This crystallographic information is invaluable for understanding the fundamental solid-state properties of "this compound" and serves as a definitive structural reference for other analytical techniques.

Theoretical and Computational Chemistry Investigations of Phenol, 2,4 Dichloro , Methanesulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of Phenol (B47542), 2,4-dichloro-, methanesulfonate (B1217627), offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Reaction Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Phenol, 2,4-dichloro-, methanesulfonate, DFT studies would be instrumental in mapping its conformational landscape. By calculating the energies of different spatial arrangements of the atoms (conformers), the most stable, low-energy conformations can be identified. This is crucial as the molecule's shape dictates its reactivity and biological interactions.

Furthermore, DFT calculations can elucidate the energetics of potential chemical reactions. For instance, the activation energies for nucleophilic substitution at the sulfonyl sulfur or the aromatic ring can be calculated, providing a theoretical basis for understanding its reactivity and degradation pathways. These calculations would typically involve geometry optimization of reactants, transition states, and products.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are employed to predict various spectroscopic properties. For this compound, these methods can forecast its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical predictions of vibrational frequencies and chemical shifts can aid in the interpretation of experimental spectra, confirming the molecular structure and providing details about its bonding environment.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. An MEP map of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on the oxygen and chlorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms and the sulfonyl group, would indicate sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum mechanics is excellent for describing individual molecules, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent. MD simulations of this compound would model its interactions with surrounding solvent molecules (e.g., water) over time.

These simulations can provide insights into solvation effects, such as the formation of hydrogen bonds between the sulfonate oxygen atoms and water molecules. Understanding how the solvent structures itself around the molecule is critical for predicting its solubility, partitioning behavior in the environment, and its reactivity in solution. The trajectory data from MD simulations can be analyzed to calculate various thermodynamic properties and to visualize the dynamic nature of these intermolecular interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior

QSAR and QSPR models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. These models are particularly useful for predicting the behavior of chemicals for which limited experimental data is available.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, conjugation, and intramolecular and intermolecular interactions within a molecule. This analysis provides a detailed picture of the electron density distribution and the stabilization energies associated with donor-acceptor interactions.

Frontier Molecular Orbital (FMO) analysis, on the other hand, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap generally implies higher reactivity.

While specific NBO and FMO data for "this compound" are not available, a general theoretical analysis would involve calculating the energies of the HOMO and LUMO, mapping their electron density distributions, and determining the stabilization energies from the NBO analysis. Such a study would provide valuable insights into the molecule's electronic structure, stability, and potential reaction pathways.

Applications of Phenol, 2,4 Dichloro , Methanesulfonate As a Synthetic Intermediate and Material Precursor

Utility in Organic Synthesis as a Building Block or Leaving Group

The primary application of Phenol (B47542), 2,4-dichloro-, methanesulfonate (B1217627) in organic synthesis is as a versatile intermediate, where it can function both as a structural building block and as a substrate featuring an excellent leaving group.

The 2,4-dichlorophenyl structural unit is a key component in various biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov For instance, the core structure is found in the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov Furthermore, more complex derivatives incorporating both the 2,4-dichlorophenyl moiety and a methanesulfonate group serve as crucial intermediates in multi-step syntheses. A notable example is its role in the preparation of the antifungal drug itraconazole, where a related methanesulfonate active ester is a key precursor. google.com The synthesis of isotopically labeled versions of 2,4-dichlorophenyl methanesulfonate (using ¹⁴C and ³⁵S) for metabolic and nematicide studies further highlights its importance as a synthetic target and intermediate for research purposes. researchgate.netresearchgate.net

The most significant feature contributing to its utility is the methanesulfonate (mesylate) substituent, which is an excellent nucleofuge, or leaving group. Aryl sulfonates are widely recognized as effective substitutes for aryl halides in metal-catalyzed cross-coupling reactions. The transformation of the phenolic hydroxyl group into a methanesulfonate group dramatically alters the reactivity, allowing the aromatic ring to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in palladium-catalyzed processes like the Suzuki-Miyaura coupling, where aryl mesylates can be coupled with various boronic acids or their derivatives. While specific studies detailing the cross-coupling of 2,4-dichlorophenyl methanesulfonate are not extensively documented in the reviewed literature, the reactivity of aryl mesylates in general is well-established, making it a prime candidate for such transformations. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Sulfonates as Leaving Groups

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura | Aryl Mesylate, Arylboronic Acid | Pd(OAc)₂ / Ligand (e.g., XPhos) | Biaryl | |

| Suzuki-Miyaura | Aryl Tosylate, Potassium Phenyltrifluoroborate | PdCl₂(XPhos)₂ | Biaryl | |

| Suzuki-Miyaura | Aryl Nonaflate (in situ), Phenylboronic Acid | Pd₂(dba)₃ / SPhos | Biaryl | |

| Sonogashira | Aryl Nonaflate (in situ), Phenylacetylene | Pd₂(dba)₃ / SPhos | Diarylacetylene | |

| Buchwald-Hartwig | Aryl Nonaflate (in situ), Aniline | Pd₂(dba)₃ / XPhos | Diarylamine |

Role in the Preparation of Advanced Materials and Functional Polymers

The 2,4-dichlorophenyl structural motif serves as a precursor for functional polymers, although the direct use of Phenol, 2,4-dichloro-, methanesulfonate in this context is not widely reported.

Research has demonstrated the utility of derivatives of 2,4-dichlorophenol (B122985), the direct precursor to this compound, in the synthesis of polymers. Specifically, the monomer 2,4-dichlorophenyl methacrylate (B99206) (2,4-DMA) has been synthesized and subsequently polymerized. researchgate.net This monomer is prepared by reacting 2,4-dichlorophenol with methacryloyl chloride. The resulting 2,4-DMA can undergo free radical polymerization to form homopolymers or be copolymerized with other monomers, such as 8-quinolinyl methacrylate, to produce copolymers with tailored properties. researchgate.net These studies indicate the potential of the 2,4-dichlorophenyl group to be incorporated into polymer backbones, suggesting a pathway for creating advanced materials.

Table 2: Polymerization Involving Monomers Derived from 2,4-Dichlorophenol

| Monomer | Polymerization Type | Co-monomer(s) | Initiator | Resulting Polymer | Ref. |

| 2,4-dichlorophenyl methacrylate (2,4-DMA) | Free Radical Polymerization | None (Homopolymer) | AIBN | Poly(2,4-dichlorophenyl methacrylate) | researchgate.net |

| 2,4-dichlorophenyl methacrylate (2,4-DMA) | Free Radical Polymerization | 8-quinolinyl methacrylate (8-QMA) | AIBN | Poly(2,4-DMA-co-8-QMA) | researchgate.net |

| 2,4-dichlorophenyl methacrylate (2,4-DMA) | Free Radical Polymerization | Methyl acrylate (B77674) (MA) | AIBN | Poly(2,4-DMA-co-MA) | researchgate.net |

Based on a review of the available scientific literature, there are no specific, documented examples of this compound being directly utilized for the synthesis of surface-functionalized materials.

Development of Novel Reagents and Catalysts Utilizing the Compound’s Structure

Based on a review of the available scientific literature, there are no specific, documented examples where the structure of this compound is explicitly used for the development of novel reagents or catalysts.

Emerging Research Frontiers and Future Perspectives on Phenol, 2,4 Dichloro , Methanesulfonate

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The production of Phenol (B47542), 2,4-dichloro-, methanesulfonate (B1217627) is intrinsically linked to the synthesis of its precursor, 2,4-dichlorophenol (B122985). Traditional chlorination of phenol often lacks selectivity and generates considerable waste. researchgate.net In response, research has shifted towards green chemistry principles to develop more sustainable synthetic routes.

A significant advancement is the selective oxychlorination of phenol. One promising method uses hydrogen chloride as the chlorinating source, hydrogen peroxide as a clean oxidant, and water as a solvent, which is catalyzed by manganous(II) sulfate (B86663). researchgate.netresearchgate.net This approach offers high activity and selectivity under mild conditions, and because the product can be isolated from the aqueous solution containing the catalyst, separation and catalyst recycling are simplified. researchgate.net This aligns with green chemistry principles by using a less hazardous oxidant (hydrogen peroxide, which yields water as a byproduct) and an environmentally benign solvent (water).

Beyond synthesis, the principle of designing for degradation is critical. The environmental persistence of chlorinated phenols necessitates research into sustainable degradation methods. Advanced Oxidation Processes (AOPs) are a key focus area. For instance, the degradation of 2,4-DCP can be achieved using peroxymonosulfate (B1194676) activated by novel catalysts like ZnO/ZnMn2O4 or α-MnO2 nanowires. nih.govrsc.org These catalytic systems efficiently generate powerful radicals (such as sulfate and hydroxyl radicals) that can break down the pollutant into less harmful substances. nih.govnih.gov Such research informs the design of chemicals that, should they enter the environment, can be degraded through sustainable technologies.

Table 1: Comparison of Green Chemistry Approaches for 2,4-Dichlorophenol

| Approach | Method | Key Reagents/Catalysts | Primary Green Chemistry Principle | Key Findings |

|---|---|---|---|---|

| Sustainable Synthesis | Selective Oxychlorination | MnSO₄, H₂O₂, HCl, Water | Use of Safer Solvents & Auxiliaries; Catalysis | High selectivity for 2,4-DCP with simplified product separation and catalyst recycling. researchgate.netresearchgate.net |

| Sustainable Degradation | Advanced Oxidation Process (AOP) | α-MnO₂ nanowires, Persulfate | Design for Degradation | Efficient degradation (over 90%) of 2,4-DCP through sulfate and hydroxyl radical generation. rsc.org |

| Sustainable Degradation | AOP / Catalytic Activation | ZnO/ZnMn₂O₄, Peroxymonosulfate | Design for Degradation | Synergistic catalytic activity for degrading 2,4-DCP, with removal efficiency reaching ~86% in 60 minutes. nih.gov |

Advanced In Situ Spectroscopic Studies of Reaction Dynamics

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing processes for efficiency and safety. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are invaluable tools for studying the synthesis and transformation of chlorinated phenols and their derivatives.

For example, in situ Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate the electrooxidation of 4-chlorophenol (B41353) on carbon electrodes. scientific.net This technique allows researchers to identify reaction intermediates in real-time, revealing a mechanism that involves the formation of 4-chlorophenolic and phenoxylic radicals, which are then oxidized to hydroquinone, benzoquinone, or unsaturated carboxylic acids. scientific.net The study also detected the formation of an insoluble oligomer on the electrode surface that inhibited further reaction, a crucial insight for process optimization. scientific.net

Similarly, FTIR and X-ray absorption spectroscopy have been used to study the surface-mediated reactions of 2-chlorophenol (B165306) on model fly ash surfaces containing copper oxide. nih.gov These studies identified the formation of surface-bound phenolate (B1203915) and carboxylate species, providing critical data for understanding the formation of pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans, where chlorinated phenols are precursors. nih.gov

These methodologies are directly applicable to the study of Phenol, 2,4-dichloro-, methanesulfonate. In situ spectroscopy could be used to monitor the esterification of 2,4-DCP with methanesulfonyl chloride to optimize yield and minimize byproducts. Furthermore, these techniques are essential for studying the compound's reaction dynamics during environmental degradation processes, helping to elucidate its transformation pathways and the nature of its intermediates. frontiersin.org

Machine Learning and Artificial Intelligence in Predicting Reactivity and Environmental Fate

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties, thereby reducing the need for time-consuming and expensive laboratory experiments. nih.gov These computational tools are particularly valuable for assessing the potential environmental impact of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. nih.gov By training ML algorithms—such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN)—on large datasets of chemical structures and their known properties, researchers can create models that predict the properties of new or untested molecules. nih.govnih.gov

Key applications relevant to this compound include:

Reactivity Prediction: ML models can predict the reaction rate constants of halogenated organic compounds with free radicals, which is crucial for understanding their persistence and transformation in the environment. nih.govnih.gov For instance, models can capture the influence of electron-withdrawing or donating groups on a molecule's reactivity. nih.gov

Toxicity Prediction: AI is widely used to predict various toxicity endpoints, such as acute oral toxicity, cytotoxicity, and ecotoxicity (e.g., toxicity to aquatic organisms like fathead minnows). nih.govrsc.org ML models for predicting the cytotoxicity of phenols have been developed using molecular descriptors, achieving high precision in forecasting their effects. ijain.org

Environmental Fate: By predicting properties like biodegradability and partitioning behavior, AI can help assess how a chemical will behave in the environment. This predictive power allows for early-stage screening of new chemicals to identify those with potentially adverse environmental profiles. mdpi.com

The development of such predictive models for this compound would provide invaluable insights into its potential environmental footprint, guiding its use and handling to ensure environmental safety.

Table 2: Applications of Machine Learning in Predicting Properties of Phenolic and Halogenated Compounds

| Predicted Property | ML Model/Approach | Input Data | Significance |

|---|---|---|---|

| Halogen Radical Reactivity | XGBoost, Support Vector Machine (SVM) | Molecular Descriptors & Fingerprints | Predicts reaction kinetics (k values) to understand environmental persistence. nih.gov |

| Phenol Cytotoxicity | Deep Neural Network (DNN) | Multi-component Molecular Descriptors | Enables high-precision prediction of toxicity toward aquatic organisms. ijain.org |

| Acute Toxicity (Fathead Minnow) | Support Vector Machine (SVM) | Six specific molecular descriptors | Provides a validated model for predicting ecotoxicity of diverse organic compounds. rsc.org |

Exploration of Novel Synthetic Routes and Catalytic Systems

Innovation in synthetic chemistry is continuously providing new pathways and catalysts to produce chemicals more efficiently and selectively. For this compound, this frontier focuses on both the improved synthesis of its 2,4-DCP precursor and the development of advanced catalytic systems for its transformation and degradation.

Novel Synthetic Routes for 2,4-Dichlorophenol: Traditional direct chlorination of phenol often results in a mixture of isomers, including the hard-to-separate 2,6-dichlorophenol. google.com Modern research focuses on directional catalysis to improve selectivity. One approach utilizes a combined catalyst system, such as a Lewis acid with an organic auxiliary agent, to directly chlorinate molten phenol. This solvent-free method can achieve a product purity of over 96% 2,4-DCP in a single step. google.com Another strategy involves using a supported metal salt catalyst (e.g., ferric chloride on an ion exchange resin) in a fixed-bed reactor, allowing for a continuous production process with better control. patsnap.com

Advanced Catalytic Systems for Transformation and Degradation: The environmental management of 2,4-DCP has driven the development of highly efficient catalytic degradation systems. These are often based on nanomaterials and advanced oxidation processes:

Photocatalysis: Nanomaterials such as silver halides (Ag/AgBr) and titanium dioxide (TiO₂) have shown high efficiency in degrading 2,4-DCP under UV or visible light. researchgate.netnih.gov The degradation kinetics often follow a pseudo-first-order model, with efficiencies reaching over 89% after 5 hours of irradiation with an Ag/AgBr catalyst. researchgate.netnih.gov

Catalytic Hydrodechlorination: Bimetallic nanoparticles, such as palladium on iron (Pd/Fe) or nickel on iron (Ni/Fe), are effective for the reductive dechlorination of 2,4-DCP. nih.govnih.gov These systems can transform 2,4-DCP into phenol and monochlorophenols. nih.gov The use of ultrasonic irradiation during the synthesis of Ni/Fe nanoparticles has been shown to enhance their catalytic activity significantly. nih.gov

Catalytic Wet Peroxide Oxidation: Immobilized iron catalysts have been used to degrade 2,4-DCP in a photo-assisted Fenton-like process, proving stable and effective over multiple cycles without leaching metal ions into the solution. sonar.chsci-hub.ru

These novel catalytic systems represent a dual benefit: they offer more controlled and sustainable pathways for chemical synthesis and provide powerful tools for remediating potential environmental contamination, ensuring a safer lifecycle for chemicals like this compound. nih.gov

Table 3: Comparison of Novel Catalytic Systems for 2,4-Dichlorophenol (2,4-DCP) Degradation

| Catalytic System | Method | Key Intermediates/Products | Reported Efficiency |

|---|---|---|---|

| Ag/AgBr Nanoparticles | Photocatalysis (Visible Light) | Mineralization products (CO₂, H₂O, Cl⁻) | 89.39% degradation after 5 hours. researchgate.netnih.gov |

| Nanoscale Pd/Fe | Catalytic Hydrodechlorination | Phenol, 2-chlorophenol, 4-chlorophenol | Transformation to phenol and intermediates. nih.gov |

| ZnO/ZnMn₂O₄ | Peroxymonosulfate Activation | Hydroxylated and ring-opened products | ~86% removal within 60 minutes. nih.gov |

| MWCNTs-Pd/Fe | Reductive Dechlorination | Phenol | 98.7% removal after 300 minutes. nih.gov |

Q & A

Q. What regulatory contradictions exist in classifying this compound’s hazard profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.